molecular formula C6H13Cl3Si B13735221 Trichloro(4-methylpentyl)silane CAS No. 20170-36-9

Trichloro(4-methylpentyl)silane

Cat. No.: B13735221
CAS No.: 20170-36-9
M. Wt: 219.6 g/mol
InChI Key: CNRLEJMPYFRWTK-UHFFFAOYSA-N
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Description

Trichloro(4-methylpentyl)silane is an organosilicon compound with the molecular formula C6H13Cl3Si. It is a colorless liquid that is primarily used in the synthesis of other silicon-containing compounds. The compound is known for its reactivity, particularly with water, and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(4-methylpentyl)silane can be synthesized through the direct chlorination of 4-methylpentylsilane. This process involves the reaction of 4-methylpentylsilane with chlorine gas under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, this compound is produced using a similar chlorination process. The reaction is conducted in large reactors where 4-methylpentylsilane is exposed to chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Trichloro(4-methylpentyl)silane undergoes several types of chemical reactions, including hydrolysis, alcoholysis, and reduction.

    Hydrolysis: When exposed to water, this compound rapidly hydrolyzes to form silanols and hydrochloric acid.

    Alcoholysis: The compound reacts with alcohols to produce alkoxysilanes and hydrochloric acid.

    Reduction: this compound can be reduced using reducing agents such as lithium aluminum hydride to form silanes.

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

    Alcoholysis: Alcohols such as methanol or ethanol are used, and the reaction is often conducted at elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.

Major Products:

    Hydrolysis: Silanols and hydrochloric acid.

    Alcoholysis: Alkoxysilanes and hydrochloric acid.

    Reduction: Silanes and corresponding by-products depending on the reducing agent used.

Scientific Research Applications

Trichloro(4-methylpentyl)silane has several applications in scientific research and industry:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its reactivity makes it valuable in creating complex silicon-based molecules.

    Biology: The compound is used in the modification of surfaces for biological assays. It can be used to create hydrophobic or hydrophilic surfaces, depending on the desired application.

    Medicine: this compound is used in the development of drug delivery systems. Its ability to form stable bonds with other molecules makes it useful in creating targeted delivery systems.

    Industry: The compound is used in the production of silicone resins and coatings. Its reactivity with other chemicals allows for the creation of durable and resistant materials.

Mechanism of Action

Trichloro(4-methylpentyl)silane can be compared to other similar compounds such as trichlorosilane and methyltrichlorosilane:

    Trichlorosilane (HSiCl3): This compound is used primarily in the production of ultrapure silicon for the semiconductor industry. It is less complex than this compound and has different reactivity due to the absence of an organic group.

    Methyltrichlorosilane (CH3SiCl3): Methyltrichlorosilane is used in the production of silicone resins and polymers. It has a similar reactivity profile to this compound but differs in the organic group attached to the silicon atom.

Uniqueness: this compound is unique due to the presence of the 4-methylpentyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications where other trichlorosilanes may not be as effective.

Comparison with Similar Compounds

  • Trichlorosilane (HSiCl3)
  • Methyltrichlorosilane (CH3SiCl3)
  • Dichloromethylsilane (CH3SiCl2H)

Properties

CAS No.

20170-36-9

Molecular Formula

C6H13Cl3Si

Molecular Weight

219.6 g/mol

IUPAC Name

trichloro(4-methylpentyl)silane

InChI

InChI=1S/C6H13Cl3Si/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3

InChI Key

CNRLEJMPYFRWTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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